molecular formula C23H14BrN3O3S B11606080 (2Z)-6-benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11606080
M. Wt: 492.3 g/mol
InChI Key: IHSGHHSPLGYAIJ-MOSHPQCFSA-N
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Description

(2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromophenyl derivatives, benzyl halides, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

(2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-6-Benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C23H14BrN3O3S

Molecular Weight

492.3 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H14BrN3O3S/c24-16-8-6-15(7-9-16)19-11-10-17(30-19)13-20-22(29)27-23(31-20)25-21(28)18(26-27)12-14-4-2-1-3-5-14/h1-11,13H,12H2/b20-13-

InChI Key

IHSGHHSPLGYAIJ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=NC2=O

Origin of Product

United States

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